molecular formula C13H25NO4 B6267779 2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid CAS No. 1404754-06-8

2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid

Cat. No. B6267779
CAS RN: 1404754-06-8
M. Wt: 259.3
InChI Key:
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Description

“2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid” is a chemical compound with the CAS Number: 1694853-66-1 . It has a molecular weight of 259.35 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 259.35 .

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 4,4-dimethyl-2-oxopentanoic acid, and finally deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4,4-dimethyl-2-oxopentanoic acid", "tert-butyl chloroformate", "methylamine", "triethylamine", "diisopropylethylamine", "potassium carbonate", "methanol", "dichloromethane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "4,4-dimethyl-2-oxopentanoic acid is dissolved in dichloromethane and treated with tert-butyl chloroformate and triethylamine. The resulting mixture is stirred at room temperature for 2 hours to yield the tert-butyl ester of the acid.", "Methylamine is dissolved in dichloromethane and treated with diisopropylethylamine. The resulting mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours to yield the tert-butyl carbamate of methylamine.", "Step 2: Alkylation of the protected amine", "The tert-butyl carbamate of methylamine is dissolved in dichloromethane and treated with 4,4-dimethyl-2-oxopentanoic acid and potassium carbonate. The resulting mixture is stirred at room temperature for 24 hours to yield the protected amide.", "Step 3: Deprotection of the amine group", "The protected amide is dissolved in methanol and water and treated with potassium carbonate. The resulting mixture is stirred at room temperature for 24 hours to yield the target compound, which is isolated by filtration and purified by recrystallization from ethyl acetate." ] }

CAS RN

1404754-06-8

Product Name

2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid

Molecular Formula

C13H25NO4

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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